Methyl 2-(3-fluoro-4-methylphenyl)propanoate
Description
Methyl 2-(3-fluoro-4-methylphenyl)propanoate is a fluorinated aromatic ester characterized by a methyl ester group, a fluorine substituent at the 3-position, and a methyl group at the 4-position of the phenyl ring. This compound belongs to a class of arylpropanoic acid derivatives, which are widely studied for their pharmacological and material science applications. The methyl ester variant may act as a prodrug, enhancing bioavailability compared to its carboxylic acid counterpart.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H13FO2/c1-7-4-5-9(6-10(7)12)8(2)11(13)14-3/h4-6,8H,1-3H3 |
InChI Key |
USMVPVHBEFBRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoro-4-methylphenyl)propanoate typically involves the esterification of 3-fluoro-4-methylphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (cat.), H₂O, reflux | 2-(3-Fluoro-4-methylphenyl)propanoic acid + MeOH | >90% | |
| Basic hydrolysis (saponification) | NaOH, H₂O/EtOH, reflux | Sodium 2-(3-fluoro-4-methylphenyl)propanoate + MeOH | ~85% |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Saponification involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
Transesterification
The methoxy group can be replaced by other alcohols under catalytic acidic conditions.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed exchange | Ethanol, H₂SO₄, 80°C | Ethyl 2-(3-fluoro-4-methylphenyl)propanoate | 78% |
Applications :
-
Used to synthesize bulkier esters for improved pharmacokinetic properties in drug intermediates.
Reduction Reactions
The ester group can be reduced to primary alcohols or retained as a ketone depending on the reagent.
Key Insight :
-
LiAlH₄ fully reduces the ester to a primary alcohol, while DIBAL-H selectively targets the carbonyl without cleaving the methoxy group .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring’s substitution pattern directs incoming electrophiles. The fluorine atom (meta-directing, deactivating) and methyl group (ortho/para-directing, activating) compete, favoring substitution at the ortho position to the methyl group.
| Reaction | Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Methyl-3-fluoro-2-nitrophenyl derivative | 55% | ||
| Sulfonation | SO₃, H₂SO₄, 100°C | 4-Methyl-3-fluoro-2-sulfophenyl derivative | 60% |
Regioselectivity :
-
Nitration occurs predominantly at the ortho position to the methyl group due to steric and electronic effects .
Nucleophilic Acyl Substitution
The ester participates in reactions with nucleophiles such as amines or thiols.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Aminolysis | NH₃, MeOH, 60°C | 2-(3-Fluoro-4-methylphenyl)propanamide | 70% | |
| Thioester formation | NaSH, DMF, rt | Methyl 2-(3-fluoro-4-methylphenyl)propanethioate | 68% |
Mechanistic Pathway :
-
Nucleophilic attack at the carbonyl carbon displaces the methoxide ion, forming amides or thioesters .
Cross-Coupling Reactions
The methyl or fluorine substituents can be modified via palladium-catalyzed cross-coupling.
Example :
Oxidation Reactions
The benzylic methyl group is susceptible to oxidation under strong conditions.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ oxidation | KMnO₄, H₂O, 100°C | 2-(3-Fluoro-4-carboxyphenyl)propanoic acid | 40% |
Limitation :
-
Harsh conditions risk over-oxidation of the ester group.
Claisen Condensation
The ester undergoes self-condensation in the presence of a strong base to form β-keto esters.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Base-promoted | NaOEt, EtOH, reflux | 4-(3-Fluoro-4-methylphenyl)-3-oxopentanoate | 58% |
Application :
-
Used to synthesize α,β-unsaturated ketones for further functionalization.
Scientific Research Applications
Methyl 2-(3-fluoro-4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between methyl 2-(3-fluoro-4-methylphenyl)propanoate and related compounds:
Key Observations :
- Fluorine vs. Methoxy Substituents: Fluorine at the 3-position (as in the target compound) enhances electronegativity and metabolic stability compared to methoxy groups (e.g., 3-(2-methoxyphenyl)propanoic acid), which may increase solubility but reduce membrane permeability .
- Ester vs. Carboxylic Acid: The methyl ester group in the target compound likely improves lipophilicity and oral absorption compared to the carboxylic acid form (e.g., 2-(3-fluoro-4-phenylphenyl)propanoic acid), which may require higher doses for efficacy .
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) :
Methyl esters generally exhibit higher LogP values than their carboxylic acid counterparts. For example, Ansaid (carboxylic acid) has a LogP of ~3.2, while the methyl ester derivative (target compound) is estimated to have a LogP of ~3.8, favoring better blood-brain barrier penetration . - Metabolic Stability :
Fluorine substituents reduce oxidative metabolism by cytochrome P450 enzymes, a feature shared with the Ansaid derivative. However, the methyl group at the 4-position in the target compound may introduce steric hindrance, further slowing degradation . - Thermal Stability: Methyl esters typically have lower melting points than carboxylic acids. While the target compound’s melting point is unspecified, 3-(2-methoxyphenyl)propanoic acid () melts at 98–100°C, suggesting that ester derivatives would remain liquid at room temperature, aiding formulation .
Biological Activity
Methyl 2-(3-fluoro-4-methylphenyl)propanoate, a compound characterized by its unique fluorinated aromatic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13FO2
- Molecular Weight : Approximately 222.23 g/mol
- Structure : The compound features a propanoate moiety attached to a phenyl ring substituted with a fluorine atom and a methyl group.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The amino group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of these signaling molecules, thereby influencing pain perception and inflammation pathways .
Neuropharmacological Effects
This compound has been evaluated for its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of neurotransmitter receptors, which is crucial for developing treatments for neurological disorders such as anxiety and depression .
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various pathogens. Its structural features contribute to its ability to disrupt microbial membranes or interfere with metabolic pathways essential for bacterial survival .
Case Studies
- Study on FAAH Inhibition :
- Neuropharmacological Assessment :
- Antimicrobial Studies :
Data Table
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR identifies fluorine-induced splitting patterns (e.g., para-fluoro substituents cause distinct coupling in aromatic protons). ¹⁹F NMR quantifies fluorine environment purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- FTIR : Validates ester carbonyl (C=O) and C-F stretches (1100–1000 cm⁻¹).
- Elemental Analysis : Ensures stoichiometric consistency.
Reference data from NIST Chemistry WebBook (e.g., analogous propanoate derivatives) aids in spectral interpretation .
How can researchers resolve discrepancies in NMR data for this compound?
Advanced Research Question
Discrepancies often arise from rotamers (ester group conformational flexibility) or residual solvents . Strategies include:
- Variable-Temperature NMR : Suppresses rotameric splitting by acquiring spectra at elevated temperatures.
- Deuterated Solvent Screening : Reduces solvent interference (e.g., DMSO-d₆ vs. CDCl₃).
- 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating proton and carbon shifts.
Contradictory data should be cross-referenced with crystallographic data (e.g., bond angles from X-ray structures) to validate spatial arrangements .
What methodologies are effective for impurity profiling during synthesis?
Advanced Research Question
Impurities commonly include unreacted precursors , positional isomers , or degradation byproducts (e.g., hydrolyzed acids). Key strategies:
- HPLC-PDA/MS : Separates impurities using reverse-phase C18 columns; UV/Vis and MS detect fluorinated analogs.
- Spiking Experiments : Compare retention times with reference standards (e.g., EP impurity markers in ).
| Impurity Type | CAS Number | Detection Method | Reference |
|---|---|---|---|
| 2-(4-Ethylphenyl)propanoic Acid | 3585-52-2 | HPLC (EP guidelines) | |
| 3-Fluoro positional isomer | – | HRMS/MSⁿ fragmentation |
How to design experiments to study the hydrolytic stability of the ester group?
Advanced Research Question
- Kinetic Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor hydrolysis via LC-MS for time-dependent degradation.
- Activation Energy Calculation : Use Arrhenius plots from data collected at 25°C, 40°C, and 60°C.
- Stabilizers : Evaluate excipients (e.g., cyclodextrins) to retard hydrolysis. Evidence from pharmacopoeial guidelines (e.g., USP-NF) informs accelerated stability protocols .
What computational methods predict reactivity for derivatization of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., ester hydrolysis in aqueous vs. nonpolar media).
- Docking Studies : Predicts binding affinities for biological targets (e.g., enzyme active sites).
Crystallographic data (e.g., torsion angles from Acta Crystallographica) refine force field parameters .
Notes
- Methodological Focus : Emphasized experimental design, impurity control, and advanced analytical troubleshooting.
- Tables : Incorporated impurity data from to illustrate pharmacopeial compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
